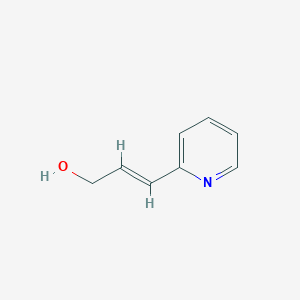

3-(2-吡啶基)-2-丙烯-1-醇

描述

“3-(2-Pyridyl)-2-propen-1-ol” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .

Molecular Structure Analysis

The molecular structure of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds has been studied using various spectroscopic methods . These studies often involve quantum chemical calculations to determine structure parameters, harmonic vibrational fundamentals, potential energy distribution, and infrared and Raman intensities .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Pyridyl)-2-propen-1-ol” are not detailed in the retrieved data, studies on similar pyridine derivatives have been reported . For instance, Pd(II) complexes have been found to be efficient precatalysts in Suzuki−Miyaura and Heck cross-coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds have been analyzed using various methods . These studies often involve the evaluation of nonlinear optical properties, frontier molecular orbital parameters, natural bond orbital characteristics, and molecular electrostatic potential surface analysis .

科学研究应用

Organic Chemistry

Application Summary

In organic chemistry, “3-(2-Pyridyl)-2-propen-1-ol” is utilized as a precursor for synthesizing bipyridine derivatives, which are crucial in creating biologically active molecules, catalyst ligands, and photosensitizers .

Methods of Application

The synthesis involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst. Advanced methods use metal complexes under both homogeneous and heterogeneous conditions to improve yield and overcome traditional catalysis challenges .

Results and Outcomes

Recent advances have enabled the synthesis of bipyridine derivatives with higher conversion rates and more controlled reaction conditions, providing a broader range of applications in organic chemistry .

Medicinal Chemistry

Application Summary

“3-(2-Pyridyl)-2-propen-1-ol” derivatives serve as key intermediates in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications .

Methods of Application

Challenging cross-coupling arylation techniques are employed, with a focus on overcoming the reactivity issues of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .

Results and Outcomes

The development of new methods has facilitated the creation of pyridine-containing biaryls, expanding the toolkit for drug discovery and development .

Materials Science

Application Summary

In materials science, “3-(2-Pyridyl)-2-propen-1-ol” is used to synthesize polyarylpyridines, which are important for their electronic properties and roles in photonic applications .

Methods of Application

A three-step synthesis involving condensation with α,-unsaturated ketone and FeCl3 as a catalyst and oxidant is used to create highly substituted pyridines .

Results and Outcomes

This method has led to the efficient production of differently substituted pentaarylpyridines, enhancing the material’s properties for various applications .

Analytical Chemistry

Application Summary

Derivatives of “3-(2-Pyridyl)-2-propen-1-ol” are employed in electrochemiluminescence (ECL) for analytical techniques, due to their high ECL efficiencies .

Methods of Application

The compounds are used as luminophores in ECL-based systems, which involve electron transfer processes at electrodes to generate light .

Results and Outcomes

The use of these compounds has significantly improved the sensitivity and efficiency of ECL-based analytical methods .

Biochemistry

Application Summary

In biochemistry, “3-(2-Pyridyl)-2-propen-1-ol” plays a role in the functionalization of pyridine derivatives, which are common in natural products and bioactive compounds .

Methods of Application

The focus is on site-selective C–H functionalization strategies to introduce functional groups at specific positions on the pyridine ring .

Results and Outcomes

Advancements in this area have led to more efficient synthesis routes for biochemically relevant pyridine derivatives .

Environmental Science

Application Summary

“3-(2-Pyridyl)-2-propen-1-ol” and its derivatives are investigated for their potential environmental applications, particularly in the development of environmentally friendly synthetic methods .

Methods of Application

Research is directed towards synthesizing compounds that can be used in green chemistry, employing sustainable and less toxic methodologies .

Results and Outcomes

The outcomes include the creation of compounds with reduced environmental impact, contributing to the field of environmental science .

This analysis provides a detailed overview of the diverse applications of “3-(2-Pyridyl)-2-propen-1-ol” in various scientific fields, highlighting the methods and significant results achieved in each domain. The compound’s versatility underscores its importance in advancing research and development across multiple disciplines.

Photoluminescence in Inorganic Chemistry

Application Summary

“3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of mononuclear copper(I) complexes that exhibit photoluminescence . These complexes are significant for their potential use in lighting and display technologies.

Methods of Application

The synthesis involves creating emissive Cu(I) cationic complexes with 3-(2-pyridyl)pyrazole and various phosphines. The photoluminescence efficiency is influenced by the type of phosphine ligand used .

Results and Outcomes

The complexes obtained show bright yellow-green emission in the solid state, with quantum yields ranging from 1% to 78% and lifetimes between 19 to 119 µs at room temperature .

Synthesis of Pyridines in Organic Synthesis

Application Summary

The compound serves as a reagent in the synthesis of pyridines, which are crucial structures in various organic molecules, including pharmaceuticals and agrochemicals .

Methods of Application

Techniques such as the addition of Grignard reagents to pyridine N-oxides and subsequent treatment with acetic anhydride or DMF are employed to achieve the desired substitution on the pyridine ring .

Results and Outcomes

These methods enable the synthesis of 2-substituted pyridines and pyridine N-oxides, facilitating the creation of complex molecules with broad applications in organic synthesis .

Cross-Coupling Arylations in Medicinal Chemistry

Application Summary

“3-(2-Pyridyl)-2-propen-1-ol” is involved in challenging cross-coupling arylation reactions, which are pivotal for constructing biologically active compounds .

Methods of Application

The process utilizes catalysis and activation techniques to transform heterocyclic N-oxides into alkyl-, aryl-, and alkenyl-substituted N-heterocycles .

Results and Outcomes

This approach has expanded the capabilities for scaffold decoration of complex N-heterocycles, leading to the synthesis of new analogues of antimalarial, antimicrobial, and fungicidal agents .

These additional applications further demonstrate the versatility of “3-(2-Pyridyl)-2-propen-1-ol” in scientific research, showcasing its role in advancing various fields through innovative synthesis and application methods.

Coordination Chemistry

Application Summary

“3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of bipyridine-type ligands which are essential in coordination chemistry for stabilizing transition metal compounds .

Methods of Application

The compound is coordinated with metals like Cu(I) and Ag(I) in the presence of diphosphine ligands. The resulting metal complexes are characterized by various spectroscopic methods .

Results and Outcomes

These complexes have been tested for a wide variety of applications, including as bacteriostatics and antitumor agents, and in photocatalysis and dye-sensitized solar cells .

Supramolecular Chemistry

Application Summary

The compound plays a role in the creation of supramolecular structures due to its ability to act as a ligand that strongly coordinates with metal centers .

Methods of Application

Recent advances include the use of metal-catalyzed cross-coupling reactions and electrochemical methods to overcome challenges associated with traditional synthesis methods .

Results and Outcomes

These developments have led to new supramolecular architectures that are used in a variety of applications, including biologically active molecules and photosensitizers .

Photovoltaic Materials

Application Summary

“3-(2-Pyridyl)-2-propen-1-ol” derivatives are investigated for their use in photovoltaic materials, particularly in the development of dye-sensitized solar cells .

Methods of Application

The focus is on synthesizing complexes that can serve as noble metal replacements in light-harvesting assemblies, which are more financially favorable .

Results and Outcomes

The research in this area aims to create more efficient and cost-effective materials for solar energy conversion .

未来方向

Future research directions could involve further exploration of the synthesis, characterization, and applications of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds . For instance, recent progress in the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions offers promising avenues for future research .

属性

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTYYJCFJVDMLT-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridyl)-2-propen-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。